molecular formula C13H11Cl2NO B14387665 4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole CAS No. 89724-00-5

4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole

Katalognummer: B14387665
CAS-Nummer: 89724-00-5
Molekulargewicht: 268.13 g/mol
InChI-Schlüssel: FWWYNMYXPORCBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole” is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloromethyl and chlorophenyl groups, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole” typically involves multi-step organic reactions. One common method might include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Chloromethyl Group: This step might involve chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.

    Addition of the Chlorophenyl Group: This could be done through a Heck reaction, where a chlorophenyl halide is coupled with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions might target the chloromethyl group, converting it to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methyl derivatives.

    Substitution: Amines, thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound could be used in the development of probes for studying biological systems.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Application in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action would depend on the specific application. For instance, in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Chloromethyl)-2-[2-(4-fluorophenyl)ethenyl]-5-methyl-1,3-oxazole
  • 4-(Chloromethyl)-2-[2-(4-bromophenyl)ethenyl]-5-methyl-1,3-oxazole

Uniqueness

The presence of the chlorophenyl group in “4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole” might confer unique reactivity and biological activity compared to its analogs with different substituents.

Eigenschaften

CAS-Nummer

89724-00-5

Molekularformel

C13H11Cl2NO

Molekulargewicht

268.13 g/mol

IUPAC-Name

4-(chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole

InChI

InChI=1S/C13H11Cl2NO/c1-9-12(8-14)16-13(17-9)7-4-10-2-5-11(15)6-3-10/h2-7H,8H2,1H3

InChI-Schlüssel

FWWYNMYXPORCBA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.